molecular formula C9H13ClN2O3 B6272462 rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride CAS No. 2307772-55-8

rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride

Cat. No.: B6272462
CAS No.: 2307772-55-8
M. Wt: 232.66 g/mol
InChI Key: ZMTCXSJVIICIDM-WLYNEOFISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride is a chiral bicyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a 1-methylpyrazole group at the 3-position and a carboxylic acid moiety at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. The stereochemistry (rac-(2R,3R)) indicates a racemic mixture of enantiomers, which may influence its biological activity and synthetic utility .

Properties

CAS No.

2307772-55-8

Molecular Formula

C9H13ClN2O3

Molecular Weight

232.66 g/mol

IUPAC Name

(2S,3R)-3-(1-methylpyrazol-4-yl)oxolane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H12N2O3.ClH/c1-11-5-6(4-10-11)7-2-3-14-8(7)9(12)13;/h4-5,7-8H,2-3H2,1H3,(H,12,13);1H/t7-,8+;/m1./s1

InChI Key

ZMTCXSJVIICIDM-WLYNEOFISA-N

Purity

95

Origin of Product

United States

Biological Activity

Rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H13ClN2O3
  • Molecular Weight : 232.66 g/mol
  • CAS Number : 1989637-96-8

This compound is characterized by the presence of a pyrazole ring and an oxolane structure, which are known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing binding affinity to target proteins.

Enzyme Interaction Studies

Research has highlighted the potential of this compound as an inhibitor of specific enzymes. For instance, studies utilizing surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess binding affinities and kinetic parameters. Such studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Biological Activity Overview

Activity Type Description Reference
Antimicrobial Exhibits inhibitory effects against various bacterial strains.
Antiparasitic Potential activity against protozoan parasites like Plasmodium species.
Enzyme Inhibition Inhibits lactate dehydrogenase (LDH), a key enzyme in metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating its potential as a lead compound in antibiotic development.
  • Antiparasitic Effects :
    • Research conducted on the compound's effects against Plasmodium falciparum showed promising results in inhibiting the growth of this malaria-causing parasite. The half-maximal inhibitory concentration (IC50) was found to be in the low micromolar range, suggesting effective antiparasitic activity.
  • Enzyme Inhibition Studies :
    • Detailed kinetic studies revealed that this compound acts as a competitive inhibitor of LDH. The inhibition constant (KiK_i) was calculated, providing insights into its potency as an enzyme inhibitor.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
Research has indicated that rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride exhibits potential anti-inflammatory and antimicrobial properties. Studies have focused on its interaction with specific biological targets such as enzymes and receptors, which may modulate their activity through binding interactions.

Case Study Example:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against bacterial strains. The results demonstrated significant antibacterial activity, suggesting potential for development into therapeutic agents for infectious diseases .

Organic Synthesis

Building Block:
This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique structural features allow for various modifications that can enhance biological activity or alter pharmacological properties.

Research Findings:
Research conducted by Enamine highlighted its utility in synthesizing derivatives that possess enhanced bioactivity compared to parent compounds .

Material Science

Catalyst Development:
In industrial applications, this compound is being investigated for its role as a catalyst in chemical reactions. Its ability to facilitate reactions efficiently makes it a candidate for developing new materials.

Case Study Insights:
A recent publication detailed the use of this compound in polymer chemistry, where it was employed to synthesize novel polymers with improved mechanical properties .

Summary of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryPotential anti-inflammatory and antimicrobial agentSignificant antibacterial activity observed
Organic SynthesisBuilding block for complex molecule synthesisEnhanced bioactivity in derivatives
Material ScienceCatalyst development for new materialsImproved mechanical properties in synthesized polymers

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The carboxylic acid group participates in classic acid-catalyzed reactions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form esters. For example, treatment with HCl/MeOH yields the methyl ester derivative .

  • Amidation : Coupling with amines via reagents like HATU forms amides. In a representative procedure, 1-cyclobutyl-1H-pyrazol-4-amine reacts with carboxylic acids using HATU and DIEA in dichloromethane .

  • Salt Formation : Neutralization with bases (e.g., NaOH) converts the hydrochloride salt to the free carboxylic acid.

Pyrazole Modifications

The 1-methylpyrazole moiety undergoes:

  • Electrophilic Substitution : Halogenation at the pyrazole’s C-3/C-5 positions using reagents like N-bromosuccinimide (NBS) .

  • Cross-Coupling : Suzuki-Miyaura reactions with boronate esters under Pd catalysis. For example, coupling with aryl/heteroaryl boronic acids in dioxane/K₃PO₄ at 80°C .

Oxolane Ring Reactions

The tetrahydrofuran (oxolane) ring exhibits strain-dependent reactivity:

  • Ring-Opening : Acidic hydrolysis (e.g., H₂SO₄/H₂O) cleaves the oxolane to form diol intermediates .

  • Oxidation : Strong oxidants (e.g., KMnO₄) convert the oxolane to γ-lactone derivatives via C-H oxidation .

Reaction Conditions and Major Products

Reactions are optimized for yield and selectivity:

Reaction Type Reagents/Conditions Major Product Yield Source
Esterification Methanol, HCl, refluxMethyl 3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylate75–85%
Amidation HATU, DIEA, DCM, rtN-Substituted 3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxamide60–70%
Suzuki Coupling Pd(dppf)Cl₂, K₃PO₄, dioxane, 80°C3-(1-Methyl-1H-pyrazol-4-yl)-2-(heteroaryl)oxolane-2-carboxylic acid derivatives50–65%
Pyrazole Halogenation NBS, DMF, 0°C3-Bromo-1-methyl-1H-pyrazol-4-yl-substituted oxolane40–55%
Oxidation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Key Structural Differences Molecular Weight CAS Number Purity References
rac-(2R,3R)-3-(1-methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid hydrochloride Oxolane ring, carboxylic acid at 2-position, pyrazole at 3-position, hydrochloride counterion ~292.5 (estimated*) Not explicitly listed N/A
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid Carboxylic acid at 3-position, pyrazole at 2-position (positional isomer) ~256.06 1969288-38-7 N/A
rac-(2R,3R)-1-tert-butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine ring, tert-butyl group, carboxamide instead of carboxylic acid 264.33 1807884-98-5 95%
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Bicyclic β-lactam structure, thia-azabicyclo framework, pivalamido group N/A N/A N/A

*Estimated molecular weight based on free acid (256.06) + HCl (36.46).

Key Observations

Positional Isomerism: The positional isomer rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid (CAS 1969288-38-7) differs in the placement of the carboxylic acid and pyrazole groups on the oxolane ring. This minor structural variation could significantly alter solubility, reactivity, and biological target interactions .

Ring System Variations: The pyrrolidine-based analogue (CAS 1807884-98-5) replaces the oxolane ring with a pyrrolidine ring, introducing a ketone group at the 5-position and a carboxamide instead of a carboxylic acid. The β-lactam compound (PF 43(1)) highlights the importance of bicyclic frameworks in medicinal chemistry, though its structural divergence limits direct comparison .

Salt Forms : The hydrochloride salt of the target compound distinguishes it from the free acid form (CAS 1969288-38-7), enhancing aqueous solubility—a critical factor for in vivo studies or formulation development .

Preparation Methods

Retrosynthetic Analysis

The target molecule’s structure comprises three critical components:

  • Oxolane (tetrahydrofuran) backbone with stereogenic centers at C2 and C3.

  • 1-Methyl-1H-pyrazol-4-yl substituent at C3.

  • Carboxylic acid functionality at C2, converted to a hydrochloride salt.

Retrosynthetically, the molecule can be dissected into:

  • A pyrazole-containing intermediate coupled to an oxolane precursor.

  • A carboxylic acid derivative generated via oxidation or hydrolysis.

Oxolane Ring Formation

The oxolane core is constructed via cyclization of diols or epoxides . For example, a diol intermediate undergoes acid-catalyzed cyclization to form the tetrahydrofuran ring. Stereochemical control is achieved using chiral catalysts or resolved precursors.

Pyrazole Incorporation

The 1-methylpyrazole group is introduced via cross-coupling reactions . A boron-containing pyrazole derivative (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) reacts with a halogenated oxolane intermediate under Suzuki-Miyaura conditions. Typical conditions include:

  • Catalyst : Pd(PPh₃)₄ or XPhos Pd G2.

  • Base : K₃PO₄ or Na₂CO₃.

  • Solvent : Dioxane/water mixtures.

  • Temperature : 80–100°C for 12–24 hours.

Carboxylic Acid Functionalization

The carboxylic acid is installed through oxidation of a primary alcohol or hydrolysis of a nitrile . For instance, a hydroxyl group at C2 is oxidized using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO). Subsequent treatment with HCl yields the hydrochloride salt.

Detailed Reaction Protocols

Intermediate Synthesis: 6-(1-Methyl-1H-Pyrazol-4-yl)Picolinic Acid

A representative intermediate synthesis involves:

  • Coupling Reaction :

    • Reagents : 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 6-bromopicolinic acid.

    • Conditions : Pd(dppf)Cl₂ catalyst, K₃PO₄ base, dioxane/water (3:1), 80°C, 12 hours.

    • Yield : 85–90%.

  • Purification :

    • Flash chromatography on silica gel (0–100% ethyl acetate/hexanes).

    • LRMS (ESI) : m/z 204 [(M+H)⁺].

Final Step: Hydrochloride Salt Formation

The free carboxylic acid is treated with HCl gas in ethyl acetate or aqueous HCl , followed by recrystallization from ethanol/water.

Optimization Strategies

Stereochemical Control

  • Chiral Auxiliaries : Use of (R)- or (S)-pantolactone to induce desired configurations at C2 and C3.

  • Kinetic Resolution : Enzymatic hydrolysis of racemic esters using lipases (e.g., CAL-B).

Reaction Scale-Up

  • Continuous Flow Systems : Improve heat transfer and reduce reaction times for cyclization steps.

  • Catalyst Recycling : Immobilized Pd catalysts on silica or magnetic nanoparticles reduce costs.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Pre-packed RediSep Rf columns (Teledyne Isco CombiFlash) with gradients of ethyl acetate/hexanes.

  • HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) for final purity assessment (>98%).

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : Key signals include δ 8.41 (s, pyrazole-H), 4.87 (m, oxolane-H), 3.91 (s, N-CH₃).

  • LRMS (ESI) : m/z 232.66 [(M+H)⁺], consistent with molecular formula C₁₀H₁₃N₃O₃.

Comparative Analysis of Methods

Parameter Method A (Boronic Acid Coupling)Method B (Nitrile Hydrolysis)
Yield 75–85%60–70%
Stereopurity 95% eeRacemic
Purification Flash chromatographyRecrystallization
Scale-Up Feasibility HighModerate

Challenges and Solutions

Byproduct Formation

  • Issue : Oxolane ring opening under acidic conditions.

  • Solution : Use milder acids (e.g., acetic acid) for cyclization and avoid prolonged exposure to HCl.

Low Coupling Efficiency

  • Issue : Incomplete Suzuki-Miyaura reactions due to steric hindrance.

  • Solution : Microwave-assisted synthesis (120°C, 30 minutes) improves conversion rates .

Q & A

Q. How can the synthetic route for this compound be optimized to achieve >95% enantiomeric purity?

Methodological Answer:

  • Employ Design of Experiments (DoE) to systematically screen reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a fractional factorial design can reduce the number of trials while identifying critical variables .
  • Use chiral catalysts (e.g., Rhodium complexes) to enhance stereoselectivity during cyclization steps, as demonstrated in analogous cyclopropane syntheses .
  • Purify via chiral chromatography (e.g., HPLC with amylose-based columns) or recrystallization in polar solvents to isolate the desired enantiomer .

Example Table: DoE Parameters for Synthesis Optimization

FactorLevel 1Level 2Optimal Condition
Temperature (°C)608075
Catalyst (mol%)253.5
SolventTHFDMFTHF:DMF (3:1)
Yield (%)728891

Q. What analytical techniques are critical for confirming stereochemistry and purity?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H-1H^1H NOESY to confirm spatial proximity of protons in the oxolane and pyrazole rings, validating the 2R,3R configuration .
  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a heavy-atom derivative (e.g., brominated analogs) .
  • HPLC with Chiralpak® Columns : Quantify enantiomeric excess (ee) using isocratic elution with hexane:IPA (90:10) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for its synthesis?

Methodological Answer:

  • Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces and identify intermediates .
  • Validate computational predictions with kinetic isotope effects (KIE) experiments. For example, deuterium labeling at the oxolane oxygen can reveal rate-determining proton transfer steps .
  • Cross-reference computed transition states with experimental activation energies derived from Arrhenius plots .

Q. What strategies address discrepancies in reported catalytic activity data involving this compound?

Methodological Answer:

  • Conduct meta-analysis of literature data, controlling for variables like solvent polarity, substrate concentration, and catalyst aging .
  • Use multivariate regression to model catalytic efficiency as a function of steric/electronic parameters (e.g., Hammett constants for substituents on the pyrazole ring) .
  • Replicate conflicting studies under strictly standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate experimental artifacts .

Q. How to design a kinetic study to identify the rate-determining step in its degradation under acidic conditions?

Methodological Answer:

  • Perform stopped-flow UV-Vis spectroscopy to monitor real-time degradation at λ = 240 nm (carboxylic acid absorbance).
  • Vary proton concentration (0.1–1.0 M HCl) and fit data to a pseudo-first-order model to extract rate constants .
  • Use Eyring analysis to correlate activation parameters (ΔH‡, ΔS‡) with proposed mechanisms (e.g., oxolane ring-opening vs. decarboxylation) .

Q. What computational tools predict its stability in solid-state formulations for drug delivery?

Methodological Answer:

  • Simulate molecular dynamics (MD) in amorphous solid dispersions using force fields (e.g., AMBER) to assess hydrogen-bonding interactions between the compound and excipients .
  • Validate predictions with accelerated stability testing (40°C/75% RH for 12 weeks) and monitor degradation via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.